molecular formula C22H26N2O5 B2526773 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide CAS No. 921836-91-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide

Cat. No. B2526773
CAS RN: 921836-91-1
M. Wt: 398.459
InChI Key: NZZNDWAXPUMQCX-UHFFFAOYSA-N
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Description

The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide is a complex organic molecule that may be synthesized through a series of chemical reactions involving amides and cyclic compounds. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be useful in understanding the synthesis and properties of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves catalyzed reactions that can form multiple bonds in a single step. For instance, the [Cp*Rh(III)]-catalyzed annulation described in the first paper could potentially be adapted for the synthesis of the target compound by using similar catalytic systems to create the tetrahydrobenzo[b][1,4]oxazepin ring system through sequential ortho-C–H amidation and cyclization . Although the paper focuses on the synthesis of 2-aryl quinazolin-4(3H)-one derivatives, the principles of catalyzed annulation could be relevant.

Molecular Structure Analysis

The molecular structure of the target compound likely features a tetrahydrobenzo[b][1,4]oxazepin ring, which is a bicyclic system containing both benzene and oxazepin rings. The presence of substituents such as ethyl and dimethyl groups would influence the molecule's three-dimensional conformation and potentially its reactivity. X-ray analysis, as mentioned in the second paper, could be used to determine the precise structure of such a compound .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, particularly those involving its amide and oxazepin functionalities. The N,O-bidentate directing group mentioned in the second paper suggests that similar structural motifs in the target compound could facilitate metal-catalyzed C–H bond functionalization reactions . This could be useful for further derivatization or for the synthesis of related compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of dimethoxybenzamide suggests potential hydrogen bonding capabilities, which could affect solubility and intermolecular interactions. Spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, as well as elemental analysis, would be essential for characterizing the compound and confirming its composition . The synthesis approaches described in the third paper, while not directly related to the target compound, highlight the importance of such methods in the development of new therapeutic agents .

Scientific Research Applications

Serotonin-3 Receptor Antagonists

Studies on compounds structurally related to the specified chemical have highlighted their potential as potent serotonin-3 (5-HT3) receptor antagonists. These compounds are of interest for their structure-activity relationships, contributing to the understanding of how small molecular changes can influence their interaction with the 5-HT3 receptor, which is crucial for developing new therapeutics for conditions influenced by this receptor pathway, such as nausea and vomiting associated with chemotherapy H. Harada, T. Morie, Y. Hirokawa, H. Terauchi, I. Fujiwara, N. Yoshida, S. Kato (1995).

Antibacterial and Anticancer Agents

Research into benzoxepine-1,2,3-triazole hybrids, which share a core structural resemblance with the compound , has been conducted to evaluate their potential as antibacterial and anticancer agents. These compounds have shown promising activity against both Gram-negative and Gram-positive bacteria, as well as cytotoxicity against lung and colon cancer cell lines, indicating their potential application in the development of new therapies for bacterial infections and cancer Naveen Kuntala, Jhonsee Rani Telu, Venkanna Banothu, S. Nallapati, J. Anireddy, Sarbani Pal (2015).

Synthesis and Characterization of Heterocyclic Hybrids

The synthesis and characterization of benzimidazole-tethered oxazepine heterocyclic hybrids have been explored for their physicochemical properties and potential applications. These studies involve detailed synthetic routes to these hybrids, their structural characterization using X-ray diffraction and spectroscopy, and evaluation of their potential applications, such as nonlinear optical (NLO) properties, indicating their use in materials science A. Almansour, N. Arumugam, R. Suresh Kumar, S. Soliman, M. Altaf, H. Ghabbour (2016).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-6-24-18-11-15(7-8-19(18)29-13-22(2,3)21(24)26)23-20(25)14-9-16(27-4)12-17(10-14)28-5/h7-12H,6,13H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZNDWAXPUMQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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